molecular formula C22H22F3NO3 B1614182 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone CAS No. 898756-30-4

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone

Cat. No. B1614182
M. Wt: 405.4 g/mol
InChI Key: IFNHMUISHPGVLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone, commonly known as “DATF”, is a novel synthetic compound that has been studied for its potential applications in various scientific research fields. DATF is a fluorinated phenyl compound with a spirocyclic ring system, which has been reported to possess various biological activities, such as anti-inflammatory and anti-oxidant properties. In addition, DATF has been found to be a potent inhibitor of cyclooxygenase-2 (COX-2) enzyme, and has been studied for its potential to treat various inflammatory and oxidative diseases.

Scientific Research Applications

Synthesis and Chemical Reactivity

One study explores the synthesis and characterization of compounds related to 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone. For instance, the synthesis of boronates derived from non-symmetric amino-bis-phenols showcases the versatility of spirocyclic and azaspirocyclic compounds in constructing complex molecular architectures. These compounds demonstrate a wide range of potential applications in medicinal chemistry and materials science due to their unique structural features (Abreu et al., 2006).

Biological Applications

In the realm of biological applications, the antitubercular activity of benzothiazinones, which share structural similarities with the compound , highlights the potential of these compounds in addressing global health challenges. Specifically, a study on Mycobacterium tuberculosis clinical isolates showed uniform susceptibility to benzothiazinones, underscoring the potential of these compounds as antitubercular agents (Pasca et al., 2010).

Methodological Advances

Moreover, the development of methodologies for the efficient construction of complex molecules, including azaspiro[4.5]trienones, through processes such as tandem Ugi four-component condensation (U4CC) and electrophilic ipso-iodocyclization, showcases the importance of these compounds in synthetic organic chemistry. These methodological advances facilitate the synthesis of pharmaceutically relevant structures, offering new avenues for drug discovery and development (Yugandhar & Srivastava, 2015).

Antioxidant and Antimicrobial Activities

Research on the antioxidant and antimicrobial activities of phenolic compounds, which are structurally related to 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone, indicates the broad applicability of these compounds in food science and preservation. These studies provide insights into the mechanisms of action and potential health benefits of phenolic antioxidants, suggesting their utility in enhancing food safety and quality (Davidson & Brandén, 1981).

properties

IUPAC Name

[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3NO3/c23-22(24,25)18-6-3-5-16(14-18)20(27)19-7-2-1-4-17(19)15-26-10-8-21(9-11-26)28-12-13-29-21/h1-7,14H,8-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNHMUISHPGVLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643775
Record name {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone

CAS RN

898756-30-4
Record name {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone
Reactant of Route 2
Reactant of Route 2
2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone
Reactant of Route 3
Reactant of Route 3
2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone
Reactant of Route 5
Reactant of Route 5
2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone
Reactant of Route 6
Reactant of Route 6
2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.